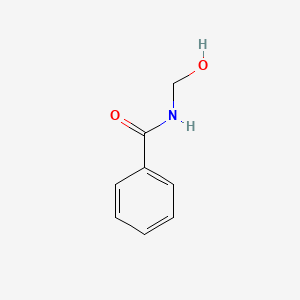

N-(Hydroxymethyl)benzamide

Overview

Description

N-(Hydroxymethyl)benzamide is an organic compound with the molecular formula C8H9NO2. It is a white to pale yellow crystalline solid that is slightly soluble in water and organic solvents. This compound is sensitive to moisture and air, and should be stored in a dry environment. This compound is used in various chemical synthesis processes and has applications in the preparation of antibacterial and ultraviolet-absorbing materials .

Mechanism of Action

Target of Action

N-(Hydroxymethyl)benzamide is a chemical compound with the formula C8H9NO2

Mode of Action

The mode of action of this compound involves its interaction with its targets. It is suggested that this compound undergoes hydrolysis under basic conditions . The hydroxide-dependent reaction occurs via a specific-base catalyzed deprotonation of the hydroxyl group, followed by rate-determining loss of the benzamidate and generation of the aldehyde .

Biochemical Pathways

This compound is involved in the hydrolysis of amides . The hydrolysis of amides is a fundamental biochemical process that affects various pathways. In the case of this compound, the hydrolysis process becomes competitive under certain conditions, such as higher hydroxide concentrations

Pharmacokinetics

It is known that the compound’s properties can be modified using various prodrug strategies . These strategies aim to improve the physical, chemical, and biochemical properties of the compound, potentially enhancing its bioavailability.

Result of Action

The primary result of the action of this compound is the generation of an aldehyde through the hydrolysis of the amide group . This process can lead to various molecular and cellular effects, depending on the specific biochemical pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrolysis process becomes competitive under conditions of higher hydroxide concentrations . Therefore, the compound’s action can be significantly affected by the pH of the environment. Other factors, such as temperature and the presence of other chemical species, may also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

N-(Hydroxymethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metal ions, exhibiting effective metal chelating activity . This interaction is crucial in biochemical assays where metal ions play a role in enzyme catalysis or structural stability of proteins. Additionally, this compound has been studied for its antioxidant properties, where it participates in free radical scavenging and total antioxidant activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in cell viability and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)benzamide can be synthesized through the reaction of benzamide with formaldehyde. The typical procedure involves dissolving benzamide in an aqueous solution, followed by the addition of a 40% formaldehyde solution and potassium carbonate. The mixture is heated in a water bath until a clear solution forms, which is then crystallized. Recrystallization from dilute ethanol yields this compound as a crystalline solid .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reactants are mixed in a controlled environment, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through recrystallization and dried under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)benzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-formylbenzamide and benzamide.

Reduction: It can be reduced to form benzylamine derivatives.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: N-formylbenzamide and benzamide.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(Hydroxymethyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

- N-Methylolbenzamide

- N-Hydroxymethylpentamethylmelamine

- N-Hydroxymethyltriazene

Comparison: N-(Hydroxymethyl)benzamide is unique due to its specific reactivity and stability under physiological conditions. Compared to N-Methylolbenzamide, it has a higher melting point and better solubility in water. N-Hydroxymethylpentamethylmelamine and N-Hydroxymethyltriazene have pronounced antineoplastic activity, whereas this compound is biologically inactive .

Biological Activity

N-(Hydroxymethyl)benzamide, a compound with the molecular formula CHNO, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological evaluations, and structure-activity relationships, drawing from various studies and reports.

Synthesis of this compound

This compound is typically synthesized through the reaction of benzamide with formaldehyde in a weakly basic medium. The process involves heating benzamide in a 35% aqueous formaldehyde solution, leading to the formation of the hydroxymethyl derivative. The yield of this synthesis is reported to be approximately 85.3% .

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In particular, derivatives of this compound have shown promising results in inhibiting cell growth in vitro. For instance, a study highlighted that certain derivatives demonstrated IC values ranging from 2.2 µM to 4.4 µM against multiple cancer cell lines, including HCT-116 and MCF-7 .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Hydroxymethyl derivative 1 | HCT-116 | 3.7 |

| Hydroxymethyl derivative 2 | MCF-7 | 1.2 |

| Hydroxymethyl derivative 3 | HEK 293 | 5.3 |

| Hydroxymethyl derivative 4 | A375 | 4.8 |

The mechanism behind the antiproliferative activity of this compound derivatives appears to involve the induction of apoptosis and modulation of cell cycle dynamics. Studies have shown that these compounds can induce PARP and CASP3 cleavage, which are markers of apoptosis . Furthermore, they have been observed to block the cell cycle at specific phases, enhancing their potential as anticancer agents.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the benzamide ring and their influence on biological activity. Variations in the hydroxyl and methoxy groups significantly affect solubility and biological efficacy. For example, compounds with multiple hydroxyl groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported as low as 8 µM .

Metabolism and Toxicological Profile

This compound has been identified as a metabolite of various N-methylbenzamides, indicating its role in metabolic pathways involving these compounds . Its stability under different pH conditions has been studied, revealing that it can undergo degradation to formaldehyde under alkaline conditions. This aspect is crucial for understanding its safety profile and potential toxicological effects.

Case Studies

Several case studies have documented the effects of this compound derivatives in vivo:

- Antitumor Activity : In animal models, certain derivatives have demonstrated significant tumor reduction rates when administered at specific dosages.

- Toxicity Assessments : Clinical assessments have indicated that while some derivatives show promising therapeutic effects, they also exhibit varying degrees of toxicity, necessitating careful dose management.

Properties

IUPAC Name |

N-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBPDZUBVJZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211930 | |

| Record name | N-Hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-02-6 | |

| Record name | N-(Hydroxymethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6282-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6282-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF48FI2YOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.